molecular formula C14H9Cl2NO3 B5837449 2,6-dichlorophenyl benzoylcarbamate

2,6-dichlorophenyl benzoylcarbamate

Cat. No.: B5837449
M. Wt: 310.1 g/mol
InChI Key: UVUYEXHXIKEELC-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl benzoylcarbamate is a synthetic carbamate derivative characterized by a benzoylcarbamate group (-O-CO-NH-) attached to a 2,6-dichlorophenyl ring.

  • Trans conformation of the carbamate group’s N–H and C=O bonds, as observed in analogous amides and esters .
  • Dihedral angles between aromatic rings (e.g., 75.75° in 26DCPBA), influencing molecular packing and steric interactions .
  • Enhanced electronic effects from the 2,6-dichloro substitution, which is critical for biological activity and binding affinity in receptor-targeted compounds .

Properties

IUPAC Name

(2,6-dichlorophenyl) N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-10-7-4-8-11(16)12(10)20-14(19)17-13(18)9-5-2-1-3-6-9/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUYEXHXIKEELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)OC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

Table 1: Structural Parameters of 2,6-Dichlorophenyl Derivatives
Compound Dihedral Angle (°) Bond Lengths (Å) Key Substituents Reference
2,6-Dichlorophenyl benzoate 75.75 C=O: 1.21 -O-CO-O-
N-(2,6-Dichlorophenyl)benzamide 77.97 C=O: 1.23 -NH-CO-Ph
2,4-Dichlorophenyl 4-Me-benzoate 48.13 C=O: 1.22 4-Me, 2,4-Cl₂
Phenyl benzoate 55.7 C=O: 1.20 No substituents

Key Observations :

  • The 2,6-dichloro substitution increases dihedral angles compared to unsubstituted or 2,4-dichloro analogues, enhancing steric hindrance and planar distortion .
  • Trans conformations in amides and esters stabilize intermolecular interactions, as seen in N-(2,6-dichlorophenyl)benzamide .
Electronic Effects via ³⁵Cl NQR Frequencies
  • N-(2,6-Dichlorophenyl)-acetamide exhibits higher ³⁵Cl NQR frequencies (e.g., 34.5 MHz) compared to alkyl-substituted analogues, indicating stronger electron-withdrawing effects from aryl groups .
  • Replacement of Cl with Br or Me reduces electronic polarization, lowering binding affinity in receptor antagonists .

Key Observations :

  • The 2,6-dichlorophenyl group significantly enhances antiprotozoal and receptor-binding activities compared to less substituted or bromo/methyl analogues .
  • Substitution with bromo or methyl groups reduces binding affinity by 10–100×, emphasizing the necessity of chloro substituents for optimal activity .

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